4-[2-(1H-Pyrazol-1-yl)ethoxy]phenol
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Overview
Description
4-[2-(1H-Pyrazol-1-yl)ethoxy]phenol is a compound that features a pyrazole ring attached to an ethoxy group, which is further connected to a phenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(1H-Pyrazol-1-yl)ethoxy]phenol typically involves the reaction of 4-hydroxyphenol with 2-(1H-pyrazol-1-yl)ethanol under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the ether linkage .
Chemical Reactions Analysis
Types of Reactions: 4-[2-(1H-Pyrazol-1-yl)ethoxy]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The hydroxyl group on the phenol can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
4-[2-(1H-Pyrazol-1-yl)ethoxy]phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-[2-(1H-Pyrazol-1-yl)ethoxy]phenol involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The phenolic group can also participate in hydrogen bonding and other interactions that stabilize the compound within biological systems .
Comparison with Similar Compounds
- 4-(2-(1H-Pyrazol-1-yl)ethoxy)phenylboronic acid
- 1-(1H-Pyrazol-4-yl)ethanone
- 3-Methoxycarbonyl-5-nitrophenylboronic acid
Comparison: 4-[2-(1H-Pyrazol-1-yl)ethoxy]phenol is unique due to its specific combination of a pyrazole ring and a phenol group connected via an ethoxy linker. This structure imparts distinct chemical properties and reactivity compared to other similar compounds, making it valuable for specific applications in research and industry .
Properties
CAS No. |
80199-98-0 |
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Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
4-(2-pyrazol-1-ylethoxy)phenol |
InChI |
InChI=1S/C11H12N2O2/c14-10-2-4-11(5-3-10)15-9-8-13-7-1-6-12-13/h1-7,14H,8-9H2 |
InChI Key |
VZFALDFYBPTZGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)CCOC2=CC=C(C=C2)O |
Origin of Product |
United States |
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